molecular formula C10H16N2O2 B2556174 tert-butyl N-(3-cyanocyclobutyl)carbamate CAS No. 1393180-29-4

tert-butyl N-(3-cyanocyclobutyl)carbamate

Cat. No.: B2556174
CAS No.: 1393180-29-4
M. Wt: 196.25
InChI Key: QCUKEYZJVYABFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview: tert-Butyl N-(3-cyanocyclobutyl)carbamate (CAS 1393180-29-4) is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and organic synthesis . Its molecular formula is C 10 H 16 N 2 O 2 . Key Features and Research Applications: This compound integrates two highly valuable functional groups: a Boc-protected amine and a cyano group. The tert-butyloxycarbonyl (Boc) group is a cornerstone in synthetic chemistry for the protection of amines . It stabilizes the amine functionality, making it inert to basic conditions, nucleophiles, and catalytic hydrogenation, thus allowing for selective reactions elsewhere in the molecule . The Boc group can be cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to regenerate the free amine without disrupting other sensitive parts of a complex molecule . The presence of the cyano (nitrile) group on the cyclobutane ring offers a versatile handle for further chemical transformations. It can be hydrolyzed to carboxylic acids, reduced to amines, or serve as a dipole in cycloaddition reactions. The cyclobutyl scaffold itself is of significant interest in drug discovery for its ability to modulate the conformation, metabolic stability, and physicochemical properties of lead compounds. Primary Research Use: The primary value of this reagent lies as a multifunctional synthetic intermediate . It is expertly suited for the construction of more complex molecules, such as pharmacologically active compounds and novel heterocycles. Researchers can use it to introduce a protected aminocyclobutane fragment with a pendant nitrile, enabling sequential and orthogonal synthetic strategies. This makes it a valuable tool for exploring structure-activity relationships in medicinal chemistry programs. Handling and Safety: This product is intended for research purposes by qualified laboratory personnel. Safety data suggests it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols. Disclaimer: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-cyanocyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUKEYZJVYABFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393180-29-4
Record name tert-butyl N-(3-cyanocyclobutyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-cyanocyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanocyclobutyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-cyanocyclobutyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyanocyclobutyl group to other functional groups.

    Substitution: The compound can participate in substitution reactions where the tert-butyl or cyanocyclobutyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophilic or electrophilic reagents can be used for substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-(3-cyanocyclobutyl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also serve as a protecting group for amines in peptide synthesis .

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities that can be explored for therapeutic purposes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-cyanocyclobutyl)carbamate involves its interaction with molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under specific conditions, such as treatment with strong acids like trifluoroacetic acid or heat . The molecular targets and pathways involved depend on the specific application and the nature of the compound’s derivatives.

Comparison with Similar Compounds

Cyclobutane-Based Carbamates with Different Substituents

Compound Name Substituent Molecular Formula CAS Number Key Properties/Applications
This compound -C≡N C₁₀H₁₆N₂O₂ 1393180-29-4 High ring strain; cyano group enables click chemistry or reduction to amines .
tert-Butyl N-(3-oxocyclobutyl)carbamate -C=O C₉H₁₅NO₃ 23374584 Ketone group enhances polarity; used in nucleophilic additions or oxidations .
tert-Butyl N-(3-carbamoylcyclobutyl)carbamate -CONH₂ C₁₀H₁₇N₂O₃ 953752-69-7 Carbamoyl group facilitates hydrogen bonding; potential precursor for urea derivatives .
tert-Butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate -CH₂CH₂NH₂ C₁₁H₂₂N₂O₂ 1032684-85-7 Aminoethyl side chain introduces basicity; used in peptide coupling .
tert-Butyl N-(3-chlorosulfonylcyclobutyl)carbamate -SO₂Cl C₉H₁₅ClNO₄S 877964-32-4 Sulfonyl chloride reactivity enables sulfonamide formation .

Key Observations :

  • Electronic Effects: The cyano group in the target compound is strongly electron-withdrawing, stabilizing the adjacent carbamate group and increasing ring strain in cyclobutane. In contrast, the ketone (C=O) in the oxocyclobutyl derivative enhances polarity, affecting solubility in polar solvents .
  • Reactivity: The sulfonyl chloride group in CAS 877964-32-4 is highly reactive, enabling rapid sulfonamide formation, whereas the cyano group is more suited for metal-catalyzed cross-coupling or reduction to amines .

Bicyclic and Piperidine-Based Carbamates

Compound Name Structure Molecular Formula CAS Number Key Properties/Applications
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Bicyclo[2.2.2] C₁₄H₂₁NO₃ N/A Bicyclic structure reduces ring strain; formyl group enables aldehyde-specific reactions .
tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate Piperidine C₁₀H₁₇FNO₂ 1052713-48-0 Fluorine substituent improves metabolic stability; used in CNS drug candidates .
tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate Piperidine C₁₁H₂₂N₂O₂ 473839-06-4 Methyl group enhances lipophilicity; applications in kinase inhibitor synthesis .

Key Observations :

  • Ring Strain vs. Stability : The bicyclo[2.2.2]octane system in CAS N/A minimizes strain compared to cyclobutane, favoring thermal stability .
  • Substituent Influence : Fluorine in CAS 1052713-48-0 increases electronegativity, enhancing membrane permeability in drug design, while methyl groups in CAS 473839-06-4 improve lipid solubility .

Hydroxy-Substituted Carbamates

Compound Name Substituent Molecular Formula CAS Number Key Properties/Applications
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate -OH C₁₀H₁₉NO₃ 225641-84-9 Hydroxyl group enables hydrogen bonding; precursor for ester or ether derivatives .
tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate -OH C₁₀H₁₉NO₃ 207729-03-1 Stereospecific hydroxyl group impacts chiral drug synthesis .

Key Observations :

  • Solubility and Reactivity: Hydroxyl groups in these compounds improve aqueous solubility compared to the cyano group. They are often used as intermediates for protecting group strategies or glycosylation reactions .

Biological Activity

tert-butyl N-(3-cyanocyclobutyl)carbamate is an organic compound with the molecular formula C₁₀H₁₆N₂O₂. It is a carbamate derivative that has garnered attention in pharmaceutical and organic synthesis due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in drug development, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety, which is further connected to a 3-cyanocyclobutyl group. This structure contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₀H₁₆N₂O₂
Molecular Weight196.25 g/mol
CAS Number1799727-32-4
InChI KeyQCUKEYZJVYABFL-ZKCHVHJHSA-N

The biological activity of this compound primarily arises from its interaction with specific enzymes and receptors. The carbamate moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The presence of the cyanocyclobutyl group enhances binding interactions, contributing to the compound's selectivity and potency.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been evaluated for its potential to inhibit E3 ubiquitin ligases like Cbl-b, which play a critical role in T-cell activation and immune response modulation .

Antitumor Activity

In studies focused on cancer therapeutics, compounds similar to this compound have shown promise in targeting tumor cells driven by MYC oncogenes. High-throughput screening methods have identified several carbamate derivatives as potential inhibitors of MYC interactions, suggesting that this compound may also exhibit antitumor properties .

Neuroprotective Effects

Emerging research has suggested that derivatives of cyanocyclobutyl carbamates may possess neuroprotective effects. These compounds could potentially modulate pathways involved in neurodegenerative diseases, although specific studies on this compound are still limited.

Case Studies

  • Inhibition of Cbl-b : A study demonstrated that certain cyanocyclobutyl compounds could inhibit Cbl-b-mediated ubiquitination processes, enhancing T-cell activation in vitro. This suggests potential applications in immunotherapy .
  • High-Throughput Screening : A high-throughput screening assay identified several carbamate derivatives with significant inhibition rates against MYC-binding proteins. Although this compound was not directly tested, its structural similarities indicate it may have comparable activity .

Applications in Drug Development

Given its unique structure and biological activity, this compound holds potential for various applications in drug development:

  • Enzyme Inhibitors : Its ability to inhibit key enzymes makes it a candidate for developing treatments for diseases involving dysregulated enzyme activity.
  • Cancer Therapeutics : The compound's potential antitumor effects could lead to new strategies for targeting cancer cells.
  • Neuroprotective Agents : Future research may explore its utility in treating neurodegenerative conditions.

Q & A

Q. What computational methods model the compound’s interactions with biological targets?

  • Tools :
  • Docking Simulations : AutoDock Vina to predict binding poses in enzyme active sites .
  • Molecular Dynamics (MD) : GROMACS to simulate ligand-protein stability over time .

Data Contradictions and Resolutions

Q. How to reconcile conflicting reports on biological activity?

  • Resolution :
  • Reproducibility Studies : Replicate enzyme assays under standardized conditions (pH 7.4, 25°C) .
  • Meta-Analysis : Compare data across studies using tools like RevMan to identify confounding variables (e.g., solvent effects) .

Q. Why do some studies report low stability of this compound?

  • Analysis : The carbamate group is prone to hydrolysis under acidic/basic conditions.
  • Mitigation : Store the compound at -20°C in anhydrous DMSO or THF to prevent degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.